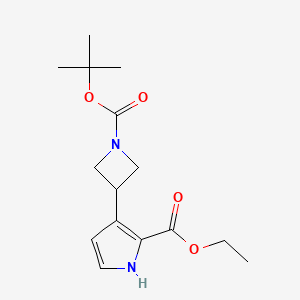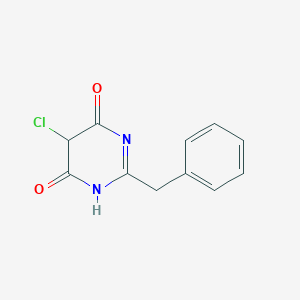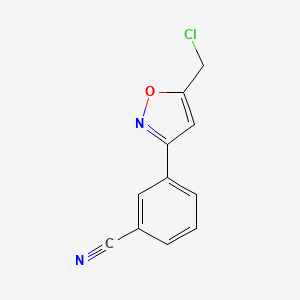
5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a thiazole ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2-aminothiazole. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Ethoxy-2-(1,3-thiazol-2-yl)benzoic acid.
Reduction: 5-Ethoxy-2-(1,3-thiazol-2-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-2-(1,3-oxazol-2-yl)benzaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.
5-Ethoxy-2-(1,3-thiazol-4-yl)benzaldehyde: Similar structure but with the thiazole ring attached at a different position on the benzaldehyde
Uniqueness
5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde is unique due to the specific positioning of the ethoxy group and the thiazole ring, which can influence its reactivity and biological activity. The presence of the thiazole ring also imparts specific electronic properties that can be exploited in various applications, such as in the design of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H11NO2S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
5-ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-10-3-4-11(9(7-10)8-14)12-13-5-6-16-12/h3-8H,2H2,1H3 |
InChI-Schlüssel |
BGSCCPAJHYOINE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2=NC=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)


![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)


![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)

![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)



![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
